1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one
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Overview
Description
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that features a chlorophenyl group, a hydroxyethylthio group, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 2-mercaptoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds with biological macromolecules, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-sulfone: Similar structure but with a sulfone group instead of a thioether.
Uniqueness
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H11ClO2S |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(2-hydroxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C10H11ClO2S/c11-9-3-1-8(2-4-9)10(13)7-14-6-5-12/h1-4,12H,5-7H2 |
InChI Key |
GJAHQEQPADYCKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSCCO)Cl |
Origin of Product |
United States |
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